Cas no 201740-80-9 (L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI))

L-Leucine-1-13C, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI) is a stable isotope-labeled derivative of L-leucine, where the carbon-1 position is enriched with ¹³C. This compound is protected by a Boc (tert-butoxycarbonyl) group, enhancing its stability for synthetic applications. The monohydrate form ensures consistent handling and storage properties. The ¹³C labeling enables precise tracking in metabolic studies, NMR spectroscopy, and isotopic tracer experiments, making it valuable in pharmaceutical and biochemical research. Its high isotopic purity and defined structure support reproducibility in peptide synthesis and proteomics. The Boc protection allows selective deprotection under mild conditions, facilitating further modifications in complex molecular architectures.
L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI) structure
201740-80-9 structure
Product Name:L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI)
CAS No:201740-80-9
MF:C11H23NO5
MW:250.296678781509
CID:240948
PubChem ID:16213315
Update Time:2025-10-29

L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI)
    • (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid,hydrate
    • N-(tert-Butoxycarbonyl)-L-(1-~13~C)leucine--water (1/1)
    • Boc-Leu-OH-1-13C monohydrate
    • Boc-Leu-OH-1-13C monohydrate, 99 atom % 13C
    • Boc-Leu-OH inverted exclamation mark currencyH2O-13C
    • N-(tert-Butoxycarbonyl)-L-leucine-1-13c monohydrate,99 atom % 13c
    • 201740-80-9
    • DTXSID20583865
    • (2S)-4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)pentanoic acid;hydrate
    • CS-0376152
    • HY-W101495S
    • BOC-L-LEU-OH-1-13C MONOHYDRATE 99 ATOM&
    • Inchi: 1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i9+1;
    • InChI Key: URQQEIOTRWJXBA-GQSAWZRISA-N
    • SMILES: O(C(N[C@H]([13C](=O)O)CC(C)C)=O)C(C)(C)C.O

Computed Properties

  • Exact Mass: 250.16097767g/mol
  • Monoisotopic Mass: 250.16097767g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 255
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 85-87 °C(lit.)
  • Solubility: Not determined

L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI) Security Information

  • WGK Germany:3

L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
485942-1G
Boc-Leu-OH-1-<SUP>13</SUP>C monohydrate
201740-80-9
1g
¥8751.5 2023-12-05

Additional information on L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate (9CI)

L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, Monohydrate (9CI)

L-Leucine-1-13C,N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate is a specialized amino acid derivative with significant applications in the fields of biochemistry and pharmacology. This compound, identified by the CAS number 201740-80-9, is a modified form of L-leucine, one of the essential amino acids. The introduction of the 13C isotope at the alpha carbon position makes it particularly valuable for use in isotopic labeling studies. Additionally, the presence of the N-[(1,1-dimethylethoxy)carbonyl] group enhances its stability and functionality in various biochemical assays.

The compound's structure includes a bulky tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to prevent unwanted side reactions. This feature makes it a key intermediate in the synthesis of more complex molecules, including peptides and proteins. The monohydrate form ensures optimal solubility and stability under standard storage conditions.

Recent advancements in isotopic labeling techniques have highlighted the importance of compounds like L-Leucine-1-13C,N-Boc in metabolic studies. Researchers have utilized this compound to track carbon flux in cellular pathways, providing insights into metabolic regulation and enzyme kinetics. For instance, studies published in Nature Metabolism and Cell Chemical Biology have demonstrated how 13C-labeled amino acids can be employed to map metabolic networks with unprecedented precision.

In addition to its role in basic research, this compound has found applications in drug discovery and development. The Boc group's compatibility with solid-phase synthesis techniques has made it a preferred choice for constructing peptide libraries. These libraries are crucial for high-throughput screening campaigns aimed at identifying novel therapeutic agents.

The synthesis of L-Leucine-1-13C,N-Boc monohydrate involves multi-step chemical transformations, including selective protection and isotopic enrichment. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the compound's purity and structural integrity. These analytical methods are essential for maintaining quality control standards in both academic and industrial settings.

From an environmental perspective, the production and handling of this compound adhere to stringent safety protocols. Its classification as a non-hazardous material aligns with global regulations on chemical management. Proper disposal methods are recommended to minimize any potential ecological impact.

In summary, L-Leucine-1-13C,N-Boc monohydrate is a versatile tool in modern biochemical research. Its unique combination of isotopic labeling capabilities and chemical stability makes it indispensable for advancing our understanding of biological systems and developing innovative therapeutic solutions.

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